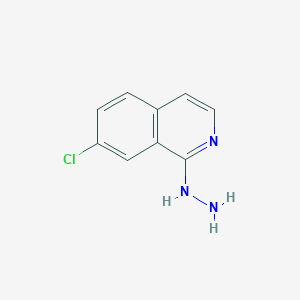![molecular formula C7Cl4FN3 B13683022 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and fluorine atoms attached to a pyrido[4,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the chlorination and fluorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, nitro, or sulfonic groups.
Aplicaciones Científicas De Investigación
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects. The compound’s high degree of halogenation enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Lacks fluorine and has a different substitution pattern, leading to different chemical properties and uses.
Uniqueness
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific pattern of halogenation, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and specificity, such as targeted drug design and advanced material synthesis.
Propiedades
Fórmula molecular |
C7Cl4FN3 |
|---|---|
Peso molecular |
286.9 g/mol |
Nombre IUPAC |
2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7Cl4FN3/c8-4-1-3(2(12)6(10)14-4)13-7(11)15-5(1)9 |
Clave InChI |
NXOXEWIRSXSBHV-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

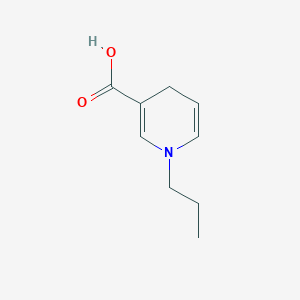
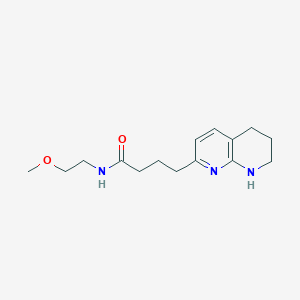
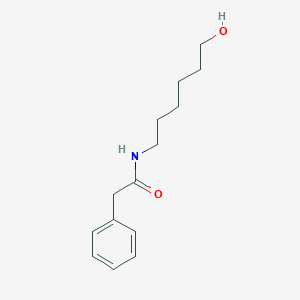
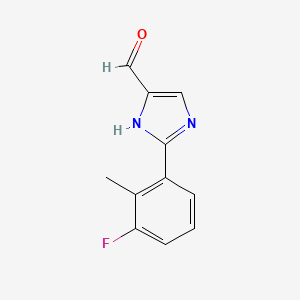

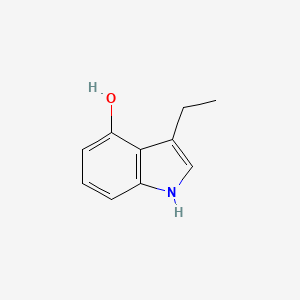
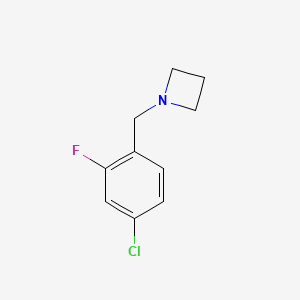
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
